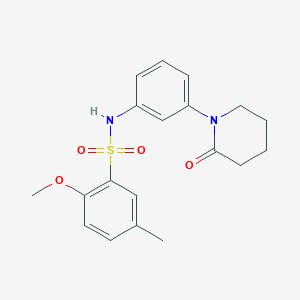

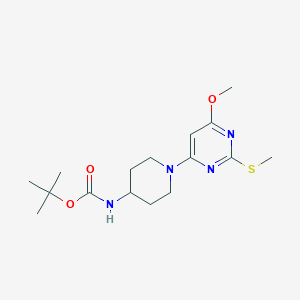

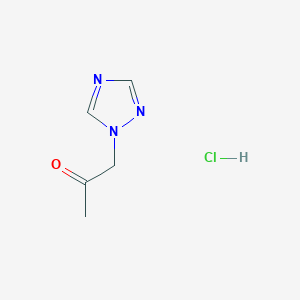

![molecular formula C14H15ClN2O2S B2703600 1-[2-(4-Chlorophenyl)imino-3-(2-hydroxyethyl)-4-methyl-1,3-thiazol-5-yl]ethanone CAS No. 540499-37-4](/img/structure/B2703600.png)

1-[2-(4-Chlorophenyl)imino-3-(2-hydroxyethyl)-4-methyl-1,3-thiazol-5-yl]ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of imidazole and thiazole, both of which are heterocyclic aromatic compounds . Imidazole is a five-membered ring with two nitrogen atoms, and it’s known for its broad range of chemical and biological properties . Thiazole, on the other hand, is a five-membered ring containing one sulfur atom and one nitrogen atom.

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . This would provide information about the arrangement of atoms in the molecule and the lengths and angles of the chemical bonds.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. For example, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The properties of the specific compound you’re asking about would likely be determined experimentally.Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

The synthesis of similar heterocyclic compounds like 1-[2-(4-Chlorophenyl)imino-3-(2-hydroxyethyl)-4-methyl-1,3-thiazol-5-yl]ethanone has been studied due to their broad application in the pharmaceutical industry, particularly for their antimicrobial properties. For example, research by Wanjari (2020) examined the synthesis and antimicrobial activity of a related compound, using 4-chlorophenol as a starting material. This compound demonstrated effectiveness against both gram-positive and gram-negative bacteria, showcasing its potential in medicinal and drug research (Wanjari, 2020).

Antifungal Applications

Another study by Raga et al. (1992) focused on the synthesis of derivatives similar to the compound , testing them for antifungal activity. This research is indicative of the potential use of such compounds in developing treatments for fungal infections (Raga et al., 1992).

Chemical Synthesis and Reaction Mechanisms

The study of chemical synthesis and reaction mechanisms of these compounds is also a significant area of interest. Tahtaci and Aydin (2019) explored the synthesis of substituted aliphatic 1,3,4-thiadiazol-2(3H)-one derivatives, which bears resemblance to the compound , offering insights into their interesting mechanism involving internal nucleophilic substitution (Tahtaci & Aydin, 2019).

Antitumor and Proapoptotic Effects

Furthermore, the antitumor and proapoptotic effects of similar compounds have been examined, as in the study by Prabhakar et al. (2006). This research explored the use of substituted benzophenone analogues and their effects on Ehrlich ascites tumor cells, demonstrating the potential for these compounds in cancer treatment (Prabhakar et al., 2006).

Role in Heme Oxygenase Inhibition

The compound's structure is also relevant in the study of heme oxygenase inhibition. Rahman et al. (2008) investigated the binding of similar inhibitors to human HO-1, which is crucial for understanding the HO system and its therapeutic applications (Rahman et al., 2008).

Environmental and Ecological Concerns

Lastly, the environmental and ecological implications of similar compounds are of concern. Sun et al. (2019) studied the transformation characteristics and genotoxicity changes of BP-1, a compound related to this compound, during chlorination disinfection processes, highlighting the potential risks these compounds pose to ecosystems (Sun et al., 2019).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

1-[2-(4-chlorophenyl)imino-3-(2-hydroxyethyl)-4-methyl-1,3-thiazol-5-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O2S/c1-9-13(10(2)19)20-14(17(9)7-8-18)16-12-5-3-11(15)4-6-12/h3-6,18H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGCDBXQDQJYVJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=NC2=CC=C(C=C2)Cl)N1CCO)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

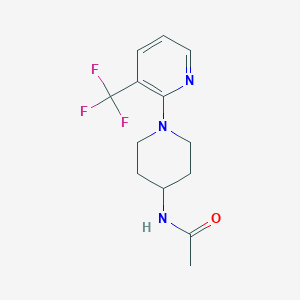

![2,2,2-trichloro-1-[4-(2,3-dichlorobenzoyl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B2703518.png)

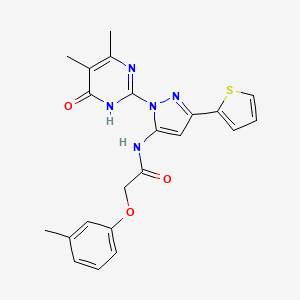

![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2703521.png)

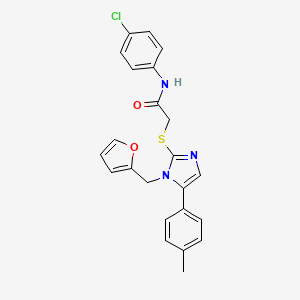

![Tert-butyl 9-benzyl-5-oxo-1,9-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B2703524.png)

![6-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2703538.png)